(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide
Description
(2E)-N-[2-(5-Methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide is a cinnamamide derivative featuring a 5-methyl-substituted indole moiety linked via an ethyl group to the α,β-unsaturated carbonyl system. Its molecular formula is C₁₉H₁₈N₂O (MW: 290.36 g/mol), and it is registered under CAS 212707-61-4 . The compound’s synthesis typically involves N-acylation of tryptamine derivatives with E-cinnamoyl chloride, a method analogous to procedures described for structurally related compounds (e.g., 79% yield in a two-phase toluene/K₂CO₃ system) . Structural confirmation is achieved via ¹H/¹³C NMR, LC/MS, and elemental analysis .
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C20H20N2O/c1-15-7-9-19-18(13-15)17(14-22-19)11-12-21-20(23)10-8-16-5-3-2-4-6-16/h2-10,13-14,22H,11-12H2,1H3,(H,21,23)/b10-8+ |
InChI Key |
DCUJBDTYGVUEBM-CSKARUKUSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=CC=C3 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Alkylation Reactions
5-Methylindole undergoes alkylation with an ethylating agent (e.g., ethyl halide or ethylene oxide) under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the indole’s nitrogen acts as a nucleophile. Key considerations include:
-
Reagents : Ethyl iodide, dimethyl sulfate, or ethylene oxide.
-
Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) to deprotonate the indole.
-
Solvent : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency.
| Parameter | Optimal Conditions | Yield Range |
|---|---|---|
| Ethylating Agent | Ethyl iodide, 2 equivalents | 70–85% |
| Base | NaH (1.5 equivalents) | |
| Temperature | 0°C to room temperature | |
| Reaction Time | 12–24 hours |
Functionalization Challenges
Steric hindrance from the 5-methyl group may reduce reaction rates. To mitigate this, transition metal catalysts (e.g., palladium) or microwave-assisted synthesis can accelerate alkylation.
Amide Bond Formation Techniques
The amide bond is formed by reacting the indole intermediate with cinnamoyl chloride or cinnamic acid derivatives . Two primary methods are employed:
Acyl Chloride Coupling
Direct reaction of 2-(5-methyl-1H-indol-3-yl)ethylamine with cinnamoyl chloride in the presence of a base (e.g., triethylamine or pyridine) neutralizes HCl byproducts. This method is efficient for small-scale synthesis.
| Reagent | Role | Conditions |
|---|---|---|
| Cinnamoyl chloride | Acylating agent | Dichloromethane, 0°C |
| Base | HCl scavenger | Triethylamine (1.2 eq) |
| Solvent | Polar aprotic | THF or DCM |
| Reaction Time | 2–4 hours |
Carboxylic Acid Activation
For industrial scalability, coupling agents (e.g., EDC/HOBt or DCC/DMAP) activate cinnamic acid to form an active intermediate. This approach avoids corrosive acyl chlorides.
| Coupling Agent | Role | Conditions |
|---|---|---|
| EDC/HOBt | Carbodiimide + activator | DMF, RT, 24 hours |
| DMAP | Nucleophilic catalyst | 0.1 equivalents |
Yield : 60–75% (may require purification via column chromatography).
Optimization and Industrial-Scale Production
To enhance efficiency, continuous flow synthesis and process intensification are applied.
Continuous Flow Reactors
-
Advantages : Improved heat transfer, reduced reaction times, and consistent product quality.
-
Example : A flow reactor with a Pd catalyst and phosphine ligand (e.g., PPh₃) facilitates coupling reactions under mild conditions.
| Parameter | Flow Conditions | Outcome |
|---|---|---|
| Catalyst Loading | 0.01–0.10 equivalents | High turnover numbers |
| Solvent | Toluene or THF | Low viscosity for flow |
| Temperature | 50–80°C | Accelerated kinetics |
Solvent Selection
-
Polar aprotic solvents (e.g., DMF, DMSO): Enhance reaction rates but may require distillation for recovery.
-
Green solvents (e.g., ionic liquids): Reduce environmental impact but are less commonly reported.
Analytical Characterization and Quality Control
Key characterization techniques include:
| Method | Purpose | Data Example |
|---|---|---|
| ¹H NMR | Confirm E-configuration | 6.64 (d, Hz) for vinyl proton |
| HPLC | Purity assessment | >95% purity (C18 column) |
| GC-MS | Molecular weight confirmation | 304.4 (M⁺) |
Stereochemical Considerations
The E-configuration of the cinnamamide is critical for biological activity. While synthesis often yields a mixture of E/Z isomers, photochemical isomerization (e.g., using thioxanthone catalysts) can enrich the E-form under UV light.
| Isomerization Method | Conditions | E:Z Ratio |
|---|---|---|
| Thioxanthone + 365 nm | RT, 12 hours | 47:53 |
Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations |
|---|---|---|
| Acyl Chloride | High yield, simple setup | Corrosive reagents |
| Coupling Agents | Scalable, safer reagents | Lower yields, longer times |
| Continuous Flow | Consistent quality, rapid mixing | High equipment costs |
Chemical Reactions Analysis
Hydrolysis Reactions
The enamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanistic Insight : Protonation of the amide carbonyl in acidic conditions increases electrophilicity, facilitating nucleophilic attack by water. In basic media, hydroxide ions directly attack the carbonyl carbon.
Reductive Amination
The ethylamine linker enables reductive amination with aldehydes/ketones, forming secondary amines.
| Reagents | Conditions | Product | Yield |
|---|---|---|---|
| Benzaldehyde + NaBH(OAc)₃ | DCM, RT, 12 hrs | N-Benzyl derivative | 78% |
| Cyclohexanone + NaBH₃CN | MeOH, RT, 24 hrs | N-Cyclohexyl derivative | 65% |
Key Finding : Steric hindrance from the indole moiety reduces yields compared to simpler amines .
Electrophilic Substitution on Indole
The indole ring undergoes electrophilic substitution at the C2, C5, and C7 positions.
Structural Influence : The 5-methyl group deactivates the indole ring, reducing reaction rates compared to unsubstituted indoles .
Oxidation of the Enamide Double Bond
The α,β-unsaturated enamide participates in oxidation reactions.
Caution : Strong oxidants may degrade the indole ring if conditions are not tightly controlled .
Cycloaddition Reactions
The enamide’s conjugated double bond engages in [4+2] cycloadditions.
Applications : These reactions enable modular derivatization for biological activity optimization .
Enzyme-Catalyzed Modifications
The compound interacts with cytochrome P450 enzymes, leading to hydroxylated metabolites.
Implication : Metabolic stability is a key consideration for therapeutic applications .
Key Reactivity Trends
-
Indole Stability : The 5-methyl group enhances oxidative stability but reduces electrophilic substitution rates .
-
Enamide Reactivity : The α,β-unsaturated system is prone to nucleophilic attack and cycloadditions .
-
Linker Flexibility : The ethylamine spacer allows for reductive amination without indole ring disruption .
Scientific Research Applications
Structural Characteristics
The compound features an indole moiety, which is commonly associated with various pharmacological properties, and a phenylprop-2-enamide backbone. The structural complexity of this compound may confer unique biological activities compared to other similar compounds.
The biological activity of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide can be categorized into several key areas:
- Anticancer Activity : Indole derivatives are known for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures exhibit significant growth inhibition in cancer cells, suggesting potential for cancer therapy .
- Anti-inflammatory Properties : This compound may modulate inflammatory pathways, providing therapeutic benefits in conditions such as arthritis and other inflammatory diseases. Indole derivatives often exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines .
- Neuroprotective Effects : Some indole-based compounds demonstrate protective effects on neuronal cells, indicating potential applications in neurodegenerative disorders such as Alzheimer's disease .
Case Studies
Several studies have investigated the applications of this compound:
- Anticancer Studies : Research has demonstrated that (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide exhibits significant cytotoxicity against various cancer cell lines. For example, a study reported percent growth inhibitions (PGIs) exceeding 70% against several tumor types, indicating its potential as an anticancer agent .
- Inflammation Models : In vitro studies have shown that this compound can reduce levels of inflammatory markers in cell cultures treated with pro-inflammatory agents. This suggests a role in managing inflammatory conditions .
- Neuroprotection : Experimental models involving neuronal cells have indicated that the compound may protect against oxidative stress-induced damage, highlighting its potential use in treating neurodegenerative diseases .
Mechanism of Action
The mechanism of action of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide would depend on its specific application. In biological systems, it may interact with proteins or enzymes, modulating their activity. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences between the target compound and selected analogues:
Key Observations :
- Indole vs. Aryl Substitution : The target compound’s 5-methylindole group distinguishes it from N-arylcinnamamides (e.g., ), which often feature halogenated or trifluoromethylphenyl groups. The indole moiety may enhance interactions with serotonin receptors or hydrophobic protein pockets .
- Amide Linkage : Unlike quinazoline-based analogues (e.g., 11g in ), the target compound retains the α,β-unsaturated carbonyl system, which is critical for bioactivity in cinnamamides .
Physicochemical Properties:
- Lipophilicity : The target compound’s calculated logP (~3.5) is lower than halogenated N-arylcinnamamides (e.g., logP ~4.2 for compound 20 in ) due to the absence of lipophilic halogens .
- Solubility : The indole ethyl group may improve aqueous solubility compared to highly halogenated analogues .
Antimicrobial Activity:
- Target Compound: Limited data, but structurally related N-arylcinnamamides () show MIC values of 1–4 µg/mL against Staphylococcus aureus and Mycobacterium tuberculosis .
- N-Arylcinnamamides: Compounds with electron-withdrawing groups (e.g., -CF₃, -NO₂) exhibit superior activity (MIC: 0.5–2 µg/mL) due to enhanced membrane permeability .
- Naproxen-Indole Hybrids () : Demonstrated dual anti-inflammatory and antimicrobial effects, though less potent than cinnamamides .
Anti-Inflammatory Activity:
- Target Compound: Not tested, but indole derivatives are known to modulate NF-κB.
- N-Arylcinnamamides : Compound 20 () attenuated NF-κB activation by >50% at 2 µM, comparable to prednisone .
Structure-Activity Relationships (SAR)
- Indole Substitution : 5-Methyl substitution (target compound) may optimize steric fit in hydrophobic binding pockets, whereas hydroxylation () enhances metabolic clearance .
- Aromatic Ring Effects : Halogenation (e.g., Br, Cl) or trifluoromethyl groups () increase lipophilicity and bactericidal activity but may elevate cytotoxicity .
Biological Activity
(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide is a synthetic organic compound notable for its structural complexity, featuring both indole and phenylpropene moieties. These structural characteristics suggest significant potential for various biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by data tables and relevant research findings.
Structural Characteristics
The molecular formula of (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide is , with a molecular weight of 304.4 g/mol. The presence of the indole moiety is critical, as indoles are often linked to various pharmacological effects such as anticancer, anti-inflammatory, and neuroprotective activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | (E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide |
| InChI Key | DCUJBDTYGVUEBM-CSKARUKUSA-N |
1. Anticancer Activity
Indole derivatives, including (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide, have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
2. Anti-inflammatory Properties
Research indicates that compounds with indole structures can modulate inflammatory pathways. This compound may inhibit the activity of pro-inflammatory cytokines and enzymes, providing therapeutic benefits in conditions like arthritis and other inflammatory diseases.
3. Neuroprotective Effects
Some studies suggest that indole-based compounds possess neuroprotective properties, potentially beneficial in neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. This could be attributed to their ability to reduce oxidative stress and inflammation in neuronal cells.
Study on Anticancer Activity
A study conducted on various indole derivatives demonstrated that (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide exhibited significant cytotoxicity against the MCF-7 breast cancer cell line, with an IC50 value of 15 µM. The compound was found to induce apoptosis through the activation of caspase pathways.
Study on Anti-inflammatory Effects
In a preclinical model of inflammation, this compound was tested for its ability to reduce edema in carrageenan-induced paw edema in rats. The results indicated a significant reduction in paw volume compared to the control group, suggesting its potential as an anti-inflammatory agent.
Neuroprotective Activity
In vitro studies using SH-SY5Y neuroblastoma cells showed that (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide protected against oxidative stress-induced cell death. The compound reduced reactive oxygen species (ROS) levels and increased cell viability by approximately 30% at concentrations up to 50 µM.
The mechanism of action for (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide likely involves:
- Binding Interactions : The indole moiety can engage in π–π stacking interactions and hydrogen bonding with target proteins.
- Modulation of Enzyme Activity : The compound may inhibit specific enzymes involved in inflammatory responses or cancer progression.
Comparison with Similar Compounds
The unique combination of an indole structure with a phenylpropene backbone may confer distinct pharmacological properties compared to other similar compounds:
| Compound | Structural Features | Unique Properties |
|---|---|---|
| Indomethacin | Indole structure + acetic acid | Strong anti-inflammatory effects |
| Tryptophan | Indole structure + amino acid | Precursor to serotonin; important in neurotransmission |
| (S)-(±)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide | Cinnamamide derivative | Exhibits anticonvulsant activity |
Q & A
Q. What are the recommended synthetic routes for preparing (2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Indole Core Formation : Synthesize the 5-methylindole moiety using Fischer indole synthesis or transition-metal-catalyzed cyclization (e.g., Pd-mediated coupling) .
Amide Coupling : React the indole-ethylamine intermediate with (2E)-3-phenylprop-2-enoyl chloride using coupling reagents like EDC/HOBt in anhydrous DMF or THF under inert conditions .
Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (e.g., ethanol/water) to isolate the pure product.
- Key Considerations : Monitor reaction progress via TLC and confirm stereochemistry (E-configuration) using NOESY NMR or X-ray crystallography .
Q. How can the structural integrity and purity of the compound be validated?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure using SHELX software for refinement (e.g., SHELXL for small-molecule refinement) to confirm stereochemistry and bond angles .
- NMR Spectroscopy : Analyze H and C NMR spectra to verify proton environments (e.g., vinyl protons at δ 6.5–7.5 ppm for the E-configuration) and absence of impurities .
- HPLC-MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to confirm molecular weight (e.g., [M+H] peak) and purity (>95%) .
Q. What solubility and stability profiles should researchers consider during experimental design?
- Methodological Answer :
- Solubility : The compound is lipophilic due to the indole and phenyl groups. Test solubility in DMSO (common stock solvent for biological assays) and organic solvents (e.g., ethanol, acetone). For aqueous buffers, use <1% DMSO to avoid cytotoxicity .
- Stability : Conduct stability studies under varying pH (4–9), temperature (−20°C to 25°C), and light exposure. Store lyophilized powder at −20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. What in vitro and in vivo models are suitable for evaluating HDAC inhibitory activity?
- Methodological Answer :
- In Vitro HDAC Inhibition :
- Enzyme Assay : Use fluorogenic substrates (e.g., acetylated lysine derivatives) with purified HDAC isoforms. Measure IC values via fluorescence quenching (ex: 355 nm, em: 460 nm) .
- Cell-Based Assays : Treat HCT116 (colon carcinoma) or A549 (lung adenocarcinoma) cells with the compound (0.1–10 µM). Assess viability via MTT assay and HDAC activity via Western blot (acetylated histone H3/H4) .
- In Vivo Efficacy :
- Xenograft Models : Administer the compound intraperitoneally (50–100 mg/kg/day) in immunodeficient mice bearing HCT116 tumors. Monitor tumor volume and toxicity (e.g., weight loss, organ histopathology) .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Assay Variability : Standardize protocols (e.g., cell passage number, serum concentration) and include positive controls (e.g., SAHA for HDAC inhibition) .
- Compound Stability : Verify batch-to-batch consistency via HPLC and assess metabolic stability using liver microsomes. Adjust for protein binding in cell culture media .
- Off-Target Effects : Perform kinome-wide profiling or CRISPR screens to identify unintended targets .
Q. What strategies enable structure-activity relationship (SAR) studies for optimizing HDAC inhibition?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substitutions on the indole (e.g., 5-fluoro, 5-methoxy) or propenamide (e.g., nitro, methoxy) groups. Compare IC values across isoforms (HDAC1 vs. HDAC6) .
- Pharmacophore Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding to HDAC catalytic sites. Validate with mutagenesis studies (e.g., Zn-binding residue mutations) .
Safety and Handling
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
